6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione
Description
This compound belongs to the quinazoline family, characterized by a bicyclic aromatic core with methoxy groups at positions 6 and 5. The structure is further modified by a piperazine-ethylamino side chain at position 4, where the piperazine moiety is substituted with a 4-methoxyphenyl group. The 2(1H)-thione group replaces the typical oxygen or sulfur atom at position 2, conferring unique electronic and steric properties .
Key structural features:
- Quinazoline core: Provides a planar aromatic system for π-π interactions.
- 6,7-Dimethoxy groups: Enhance solubility and influence binding affinity.
- 2(1H)-Thione group: Modulates electron density and may enhance stability or binding specificity.
Properties
CAS No. |
902503-33-7 |
|---|---|
Molecular Formula |
C23H29N5O3S |
Molecular Weight |
455.58 |
IUPAC Name |
6,7-dimethoxy-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C23H29N5O3S/c1-29-17-6-4-16(5-7-17)28-12-10-27(11-13-28)9-8-24-22-18-14-20(30-2)21(31-3)15-19(18)25-23(32)26-22/h4-7,14-15H,8-13H2,1-3H3,(H2,24,25,26,32) |
InChI Key |
SBTDQWODSRCLGF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC3=NC(=S)NC4=CC(=C(C=C43)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H29N5O3S
- Molecular Weight : 453.57 g/mol
- CAS Number : 902503-33-7
The structure includes a quinazoline core, which is known for a diverse range of biological activities. The presence of methoxy groups and a piperazine moiety enhances its pharmacological profile.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
-
MCF-7 Cell Line :
- Assays demonstrated that the compound exhibits cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation.
- Molecular docking studies suggest that the compound interacts with the epidermal growth factor receptor (EGFR), a key target in cancer therapy .
-
Mechanism of Action :
- The anticancer activity is hypothesized to involve the inhibition of cell cycle progression and induction of apoptosis via the EGFR pathway .
- Further studies on similar quinazoline derivatives revealed that modifications at the para position of aromatic rings could enhance cytotoxicity, likely due to improved intermolecular interactions .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects:
- Anxiolytic and Antidepressant Activities :
- Mechanism Insights :
Table 1: Summary of Biological Activities
Scientific Research Applications
The compound has been studied for its pharmacological properties, particularly its anticancer and neuropharmacological effects. It is believed to act through various mechanisms, including inhibition of specific enzymes and modulation of signaling pathways involved in cancer progression and neurodegenerative diseases.
Anticancer Activity
Several studies have reported the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes key findings from relevant studies:
Neuropharmacological Applications
In addition to its anticancer properties, 6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione has shown promise in neuropharmacology. Its structural similarity to piperazine derivatives suggests potential use in treating neurological disorders such as anxiety and depression. The compound's ability to interact with neurotransmitter systems highlights its relevance in developing new treatments for mental health conditions.
Case Studies
- Anticoronaviral Activity : A study explored the synthesis of related quinazoline compounds and assessed their activity against coronaviruses. Although primarily focused on a different derivative, the findings suggest that modifications in the quinazoline structure can enhance antiviral efficacy, indicating a possible avenue for future research on this compound's derivatives .
- Enzyme Inhibition Studies : Research on quinazoline analogues has demonstrated their ability to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which is implicated in cancer metastasis. This positions the compound as a candidate for further investigation in targeted cancer therapies .
Comparison with Similar Compounds
Structural Analogues
Below is a comparative analysis of structurally related quinazoline derivatives:
Physicochemical Properties
- LogP : The target compound’s estimated LogP (~3.4) suggests moderate lipophilicity, comparable to 6,7-dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride (LogP 3.4) .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and thionation. For example:
- Step 1 : Reacting 4-amino-6,7-dimethoxyquinazoline with 2-chloroethylamine derivatives to introduce the ethylamino group.
- Step 2 : Piperazine substitution via refluxing with 1-(4-methoxyphenyl)piperazine in ethanol under high temperature (160°C, 16 hrs) .
- Step 3 : Thionation using phosphorus pentasulfide (P₂S₅) to convert quinazolinone to quinazoline-2-thione .
- Critical Parameters : Reaction temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst selection (e.g., triethylamine for deprotonation). Purification often requires column chromatography (silica gel, chloroform/methanol gradients) .
Q. How can structural characterization be optimized for this compound?
- Analytical Techniques :
- X-ray Crystallography : Resolves piperazine and quinazoline ring conformations (e.g., bond angles and dihedral angles) .
- NMR Spectroscopy : Key signals include methoxy protons (~δ 3.8–4.0 ppm) and piperazine NH/CH₂ groups (~δ 2.5–3.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 467.2 for C₂₃H₂₇N₅O₃S⁺) and fragmentation patterns .
Q. What are the recommended protocols for assessing preliminary biological activity?
- In Vitro Screening :
- Cancer Cell Lines : Use MTT assays (e.g., IC₅₀ determination against MCF-7 or HepG2 cells) with dose ranges of 1–100 μM .
- Enzyme Inhibition : Test affinity for kinases or receptors (e.g., EGFR or α₁-adrenergic receptors) via fluorescence polarization or radioligand binding .
Advanced Research Questions
Q. How can computational methods predict the compound’s mechanism of action?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like PI3K or tubulin. Focus on hydrogen bonding with the thione group and piperazine’s hydrophobic interactions .
- DFT Studies : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., sulfur in thione as a nucleophilic site) .
Q. What strategies resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC₅₀ values across studies may arise from:
- Assay Conditions : Variations in serum concentration (e.g., 5% vs. 10% FBS) or incubation time .
- Compound Stability : Degradation in DMSO stock solutions over time; confirm purity via HPLC before assays .
- Resolution : Replicate experiments under standardized protocols (e.g., CLSI guidelines) and report mean ± SEM from ≥3 independent trials .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Key Modifications :
- Piperazine Substitution : Replace 4-methoxyphenyl with 2-furoyl (enhances α₁-adrenergic affinity) .
- Thione vs. Oxo : Thione improves solubility but may reduce metabolic stability (compare logP values via HPLC) .
- SAR Validation : Synthesize analogs (e.g., 6,7-diethoxy variants) and correlate substituent effects with activity trends .
Methodological Best Practices
Q. How should researchers address stability and storage challenges?
- Stability Data : The compound degrades under UV light and high humidity. Store at –20°C in amber vials with desiccant .
- Handling : Use inert atmosphere (N₂ glovebox) for weighing and avoid aqueous buffers with pH > 8 (risk of thione oxidation) .
Q. What statistical methods are recommended for analyzing dose-response data?
- Dose-Response Curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant replicates .
Tables
Table 1 : Comparative Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 467.55 g/mol | |
| LogP (Predicted) | 2.8 (ACD/Labs) | |
| Solubility (DMSO) | 25 mg/mL (stable for 1 week) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
